rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride
Description
rac-(1R,2R,6S,7S)-10-Oxa-4-azatricyclo[5.2.1.0²,⁶]decane hydrochloride is a bicyclic ether-azabicycloalkane derivative with a complex stereochemical configuration. The compound features a tricyclic framework comprising a 10-oxa (oxygen-containing) and 4-aza (nitrogen-containing) ring system, with a hydrochloride counterion enhancing its stability and solubility. Its stereochemistry is defined by the (1R,2R,6S,7S) configuration, which influences its physicochemical and pharmacological properties.
The compound is cataloged under CAS number 73611-42-4 (base form) and 1820572-35-7 (hydrochloride salt) . It is utilized in pharmaceutical research, particularly in the synthesis of analogs targeting central nervous system (CNS) disorders due to its rigid tricyclic scaffold, which mimics natural alkaloids . Structural characterization often employs X-ray crystallography, with refinement using SHELXTL software, as evidenced by related compounds .
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
(3aS,4S,7R,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-4,7-epoxyisoindole;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-8-6-4-9-3-5(6)7(1)10-8;/h5-9H,1-4H2;1H/t5-,6+,7+,8-; |
InChI Key |
IVCCLVRRNUHTAN-WTSYXZODSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H]3CNC[C@@H]3[C@@H]1O2.Cl |
Canonical SMILES |
C1CC2C3CNCC3C1O2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the oxa and aza functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs robust and scalable reaction conditions to ensure consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0,2,6]decanehydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
rac-(1R,2S,6R,7S)-4-Azatricyclo[5.2.1.0²,⁶]decane Hydrochloride
4-(3,5-Dioxo-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decan-4-yl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane
rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0²,⁶]undecane Hydrochloride
- Molecular Formula : C₁₀H₁₈ClN
- Molecular Weight : 187.71 g/mol
- Key Differences :
(1R,2R,6S,7S)-4-(2-Hydroxyethyl)-10-oxa-4-azatricyclo[5.2.1.0²,⁶]decane-3,5-dione
- Molecular Formula: C₁₀H₁₃NO₄
- Molecular Weight : 211.22 g/mol
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Crystallographic Data Comparison
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